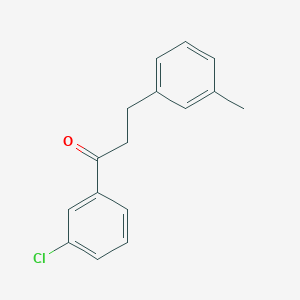

3'-Chloro-3-(3-methylphenyl)propiophenone

CAS No.: 898790-63-1

Cat. No.: VC7816283

Molecular Formula: C16H15ClO

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898790-63-1 |

|---|---|

| Molecular Formula | C16H15ClO |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 |

| Standard InChI Key | ZZEPFYOPBKHWMX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl |

Introduction

Synthesis Methods

The primary synthesis involves Friedel-Crafts acylation or chlorination strategies:

Key Protocol (Patent CN1785952A)5:

-

Reactants: Propiophenone, chlorine gas (Cl₂).

-

Catalyst: Aluminum trichloride (AlCl₃).

-

Solvent: 1,2-Dichloroethane.

-

Conditions:

-

Temperature: 15–70°C.

-

Reaction time: 6–10 hours.

-

-

Post-reaction steps: Hydrolysis, washing, distillation, and rectification.

Physical Data:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Storage | Not specified |

Reactivity:

-

Nucleophilic addition at the carbonyl group.

-

Friedel-Crafts alkylation due to aromatic substituents.

-

Stability: Compatible with common organic solvents (e.g., dichloromethane, toluene).

Pharmaceutical Intermediates

-

Antibacterial agents: Used to synthesize thiazine derivatives active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

-

Antidepressants: Intermediate in the production of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) .

Asymmetric Synthesis

-

Bio-catalyzed reduction: Converted to (S)-3-chloro-1-phenylpropanol using immobilized Candida utilis cells or oxazaborolidine catalysts .

Organic Chemistry

Comparative Analysis with Analogues

Safety and Handling

-

GHS Classification: Precautionary statements advised, though specific hazard data (e.g., toxicity, flammability) remain unreported .

-

Recommendations: Use standard lab protocols (gloves, goggles) and avoid inhalation/contact .

Research Gaps and Future Directions

-

Thermodynamic data: Melting/boiling points and solubility profiles require experimental validation.

-

Biological activity: Broader pharmacological screening for anticancer or antimicrobial potential.

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal and organic chemistry. Continued research into its derivatives could unlock novel therapeutic agents or materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume